REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]=[C:7]1[CH2:27][CH2:26][C:10]2([CH2:15][CH2:14][N:13](C(OCC3C=CC=CC=3)=O)[CH2:12][CH2:11]2)[CH:9]=[CH:8]1)=[O:5])[CH3:2].[H][H]>C(O)C>[CH2:15]1[C:10]2([CH2:26][CH2:27][CH:7]([CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:8][CH2:9]2)[CH2:11][CH2:12][NH:13][CH2:14]1
|
Name
|
Spiro compound
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=C1C=CC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
Pd(II) hydroxide
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was filled into a hydrogenation vessel
|
Type
|
CUSTOM
|
Details
|
was carried out at 40° C.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through silica gel
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The remaining oil was treated with dry ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The hydrochloride of the title compound was collected by filtration
|
Type
|
WASH
|
Details
|
washed two times with ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
EXTRACTION
|
Details
|
After extraction with dichloromethane the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C1CNCCC12CCC(CC2)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |